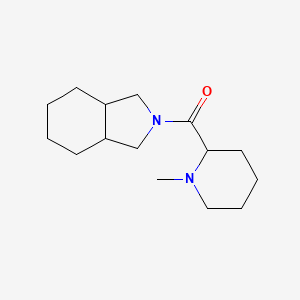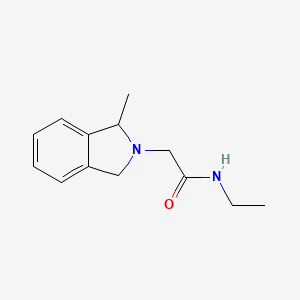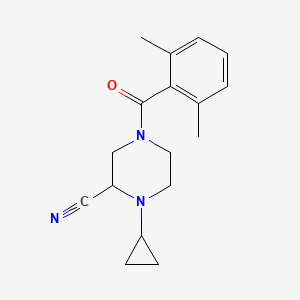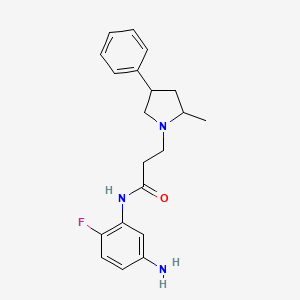
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is not fully understood. However, it is thought to work by binding to specific targets in the body and inhibiting their activity. This can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone are varied and depend on the specific target it is interacting with. Some of the effects that have been observed include changes in enzyme activity, alterations in gene expression, and modulation of signaling pathways.
実験室実験の利点と制限
One of the advantages of using (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone in lab experiments is its versatility. The compound has been shown to have activity against a range of targets, making it useful for studying a variety of biological processes. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research.
将来の方向性
There are several areas of future research that could be explored with (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone. One area is in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. Another area is in the study of the compound's mechanism of action, which could help to identify new targets for drug development. Finally, further research could be done to optimize the synthesis method for (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone, making it more widely available for research purposes.
Conclusion
In conclusion, (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a chemical compound that has shown promise for use in scientific research. Its potential applications include drug development and the study of biological processes. While the compound has some limitations, there are several areas of future research that could be explored to further our understanding of its properties and potential uses.
合成法
The synthesis of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone involves several steps. The first step is the preparation of 7-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with thiolane-2-thiol to produce the desired compound.
科学的研究の応用
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors.
特性
IUPAC Name |
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-10-13-9-12(16)5-4-11(13)6-7-17(10)15(18)14-3-2-8-19-14/h4-5,9-10,14H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXYMMYPFVXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3CCCS3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)





![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)